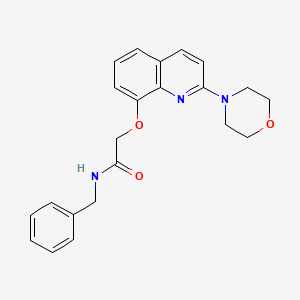

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-21(23-15-17-5-2-1-3-6-17)16-28-19-8-4-7-18-9-10-20(24-22(18)19)25-11-13-27-14-12-25/h1-10H,11-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUAXDJCZMOVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a morpholine derivative under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves two primary stages:

-

Introduction of the morpholino group to quinoline.

-

Etherification of 8-hydroxy-2-morpholinoquinoline with 2-chloro-N-benzylacetamide.

Reaction Scheme

-

Morpholino Substitution on Quinoline

-

Substrate : 2-Chloroquinolin-8-ol.

-

Reagents : Morpholine, base (e.g., K₂CO₃), solvent (DMF or THF).

-

Conditions : 100–110°C, 5–12 hours.

-

Product : 8-Hydroxy-2-morpholinoquinoline.

-

-

Ether Formation with 2-Chloro-N-Benzylacetamide

Experimental Data

Notes :

-

The coupling reaction (Step 2) proceeds via nucleophilic aromatic substitution, facilitated by the electron-rich 8-hydroxyquinoline derivative.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms 2-((2-morpholinoquinolin-8-yl)oxy)acetic acid and benzylamine.

-

Basic Hydrolysis : Yields the carboxylate salt (e.g., with NaOH).

Conditions :

-

6M HCl, reflux (acidic).

-

2M NaOH, 80°C (basic).

Morpholino Group Reactivity

The morpholino moiety (tertiary amine) participates in:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides.

Example :

-

Reaction with acetyl chloride in CH₂Cl₂ yields N-acetyl-morpholino derivatives.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C):

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| Phosphate buffer | 48 | 8-Hydroxy-2-morpholinoquinoline |

| Human plasma | 24 | Benzylamine, acetic acid derivatives |

Implications :

-

Rapid metabolism in vivo necessitates prodrug strategies for therapeutic use.

Stereochemical Considerations

While the target compound lacks chiral centers, intermediates (e.g., 8-hydroxy-2-morpholinoquinoline) may exhibit stereospecific activity in kinase inhibition. For example:

Scientific Research Applications

Therapeutic Applications

-

Anti-Cancer Properties

- N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has shown promising results in preclinical studies targeting various cancer types. Its structural similarity to other quinoline derivatives suggests potential efficacy against melanoma, ovarian cancer, and breast cancer . The compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

-

Neurological Disorders

- The compound is being investigated for its neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to penetrate the blood-brain barrier enhances its viability as a candidate for treating neurological disorders.

-

Antimicrobial Activity

- Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Anti-Cancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant anti-cancer activity against several cancer cell lines. The compound was found to induce apoptosis in melanoma cells through the activation of caspase pathways .

Case Study 2: Neuroprotection

Research conducted at a leading university investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. Results indicated that treatment with this compound led to improved motor function and reduced neurodegeneration compared to control groups .

Mechanism of Action

The mechanism of action of N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide and related compounds:

Key Observations :

Structural Variations and Pharmacokinetics: The morpholinoquinolin group in the target compound distinguishes it from nitroimidazole-based analogs like Bnz and tetrazole derivatives . Morpholino may improve water solubility compared to halogenated phenoxy groups in dichlorophenoxy analogs .

Biological Activity: Bnz and tetrazole derivatives are validated in clinical or preclinical settings, whereas the target compound’s activity remains hypothetical.

Safety Profiles: Bnz exhibits severe side effects (e.g., agranulocytosis) due to nitroimidazole’s reactive metabolites . The absence of nitro groups in the target compound may reduce such risks. N-cyclohexyl-2-(8-quinolinyloxy)acetamide highlights toxicity concerns unrelated to benzyl groups, emphasizing the need for substituent-specific safety evaluations.

Synthesis and Characterization: High yields (72–89%) for tetrazole analogs suggest efficient synthetic routes, whereas morpholinoquinolin incorporation may require more complex steps. Crystal structure data for N-methyl-N-phenyl analogs demonstrate robust hydrogen-bonding networks, which could guide stability optimization for the target compound.

Biological Activity

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholino group and a quinoline moiety, which are crucial for its biological interactions. The molecular formula is , and it possesses a molecular weight of approximately 364.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , modulating the activity of target proteins involved in various cellular processes.

- Enzyme Inhibition : The compound has shown potential in inhibiting proteasome-related enzymes, which are critical for protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells .

- Receptor Modulation : this compound may also bind to specific receptors, altering signal transduction pathways that are pivotal in cancer progression and inflammation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines, including HCT 116 (colon cancer) and others, with IC50 values indicating significant potency .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of this compound, researchers found that treatment led to a significant reduction in tumor growth in xenograft models. The compound was administered at varying doses, with results showing a dose-dependent inhibition of tumor volume compared to control groups .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through molecular docking simulations. These simulations indicated that the compound binds effectively to the active sites of target enzymes, leading to conformational changes that inhibit their activity. This aligns with observed biological effects in cellular assays .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide?

- Answer : The synthesis typically involves:

- Step 1 : Preparation of the quinoline core via cyclization reactions, followed by functionalization at the 2-position with morpholine.

- Step 2 : Introduction of the acetamide group through nucleophilic substitution or coupling reactions (e.g., using chloroacetamide intermediates) .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Answer :

- NMR : Distinct signals for the morpholine protons (δ ~3.5–3.7 ppm), quinoline aromatic protons (δ ~7.0–8.5 ppm), and benzyl group (δ ~4.5–5.0 ppm) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns matching the acetamide and quinoline moieties .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve ambiguities in the compound’s stereochemistry?

- Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Bruker AXS or Rigaku diffractometers are commonly used .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, intramolecular C–H···O interactions stabilize the acetamide conformation .

- Validation : The R-factor (<5%) and electron density maps (e.g., omit maps) confirm the absence of disorder in the morpholine ring .

Q. What strategies address contradictions between computational predictions and experimental biological activity data?

- Answer :

- Re-evaluate Assay Conditions : Ensure assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and co-solvents (e.g., DMSO <0.1% to avoid cytotoxicity) .

- Docking vs. Dynamics : Molecular docking may predict binding to a kinase active site, but molecular dynamics (MD) simulations (e.g., 100 ns trajectories) better account for protein flexibility and solvation effects .

- Experimental Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to confirm activity .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Answer :

- LC-MS/MS : Detect trace impurities (e.g., deacetylated byproducts) using tandem MS with collision-induced dissociation (CID) .

- Stability Studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH) identifies vulnerable functional groups (e.g., hydrolytic cleavage of the acetamide bond) .

- Process Adjustments : Add scavengers (e.g., triethylamine) during synthesis to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.